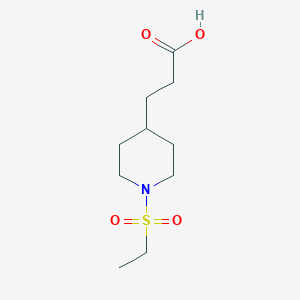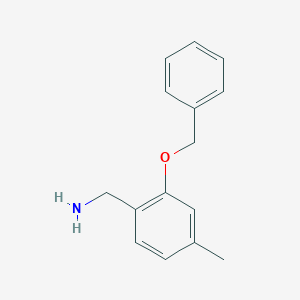
3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid
Descripción general
Descripción
The closest compound I found is "3-[1-(ethanesulfonyl)piperidin-4-yl]-1-[(pyridin-2-yl)methyl]urea" . It has a molecular weight of 326.42 .
Synthesis Analysis
While specific synthesis information for “3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid” is not available, a related compound, “(1-methanesulfonyl-piperidin-4-yl)-diphenyl-methanol”, was synthesized from diphenyl(piperidin-4-yl)methanol, methane sulfonyl chloride, and triethylamine .Molecular Structure Analysis
The crystal structure of a related compound, “(5-Amino-1-o-tolyl-1H-pyrazol-4-yl)-[3-(1-methanesulfonyl-piperidin-4-yl)-phenyl]-methanone”, complexed with BTK kinase domain, has been determined . This provides insights into the structural flexibility of the Gly-rich loop, helix C, the DFG sequence, and activation loop .Aplicaciones Científicas De Investigación
Overview
3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid is a compound with potential applications in various scientific research fields. While the specific literature on this compound is limited, exploring related chemical compounds and their applications can provide insight into possible research areas. This analysis draws on scientific literature related to chemicals with similar functional groups or properties, highlighting the diverse applications in biotechnology, pharmacology, and material science.
Biotechnological Production and Applications
Biologically produced chemicals such as 1,3-propanediol and 2,3-butanediol, which share similarities in chemical processing and potential applications with this compound, demonstrate the compound's relevance in biotechnological processes. These diols, used in the production of biodegradable polymers and solvents, illustrate the potential of utilizing microbial fermentation for producing valuable chemical compounds, suggesting a possible area of application for this compound in biotechnology and green chemistry Zhi-Long Xiu & A. Zeng, 2008.
Pharmacological Effects
Compounds like chlorogenic acid (CGA) and cinnamic acid derivatives exhibit a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The structural similarity and functional groups shared with this compound suggest potential pharmacological applications, especially in developing treatments for various diseases and conditions. Research on CGA and cinnamic acid derivatives highlights the importance of phenolic compounds in pharmacology, hinting at possible research directions for exploring the therapeutic benefits of this compound M. Naveed et al., 2018; Prithwiraj De, M. Baltas, & F. Bedos-Belval, 2011.
Material Science Applications
Poly(3,4-ethylenedioxythiophene): poly(styrenesulfonic acid) (PEDOT:PSS) is a conducting polymer with significant applications in organic electronics, demonstrating the potential of this compound in material science. The research on PEDOT:PSS, focusing on improving its electrical conductivity and thermal stability, provides a framework for investigating similar enhancements in compounds like this compound. Such studies underscore the importance of chemical modifications and treatment methods in developing advanced materials for electronics and energy applications Hui Shi et al., 2015.
Propiedades
IUPAC Name |
3-(1-ethylsulfonylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-16(14,15)11-7-5-9(6-8-11)3-4-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRVKRSSYWMHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398976.png)
![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)




![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)

